![molecular formula C7H12N2O B13054009 2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
2-Methyl-2,6-diazaspiro[3.4]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 g/mol This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Métodos De Preparación
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable amine with a ketone under controlled conditions to form the spirocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
2-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
Aplicaciones Científicas De Investigación
2-Methyl-2,6-diazaspiro[3.4]octan-7-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor. This interaction modulates the receptor’s activity, leading to enhanced analgesic effects when used in conjunction with opioids. The compound’s ability to prevent opioid tolerance is attributed to its influence on the receptor’s signaling pathways .
Comparación Con Compuestos Similares
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can be compared to other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: Similar in structure but with different physicochemical properties due to the presence of a hydrochloride group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific structural features and its potential as a sigma-1 receptor antagonist, which sets it apart from other spirocyclic compounds.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
Clave InChI |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(C1)CC(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


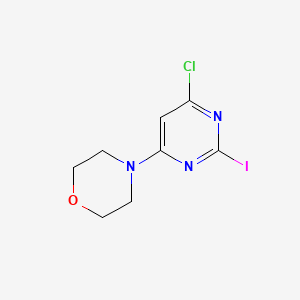
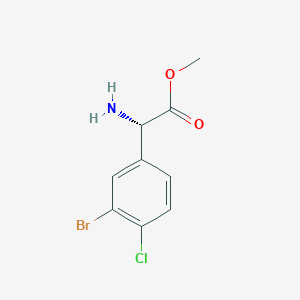

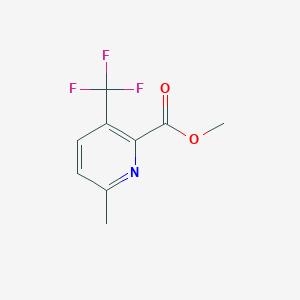
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)


![4-((3-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13053970.png)
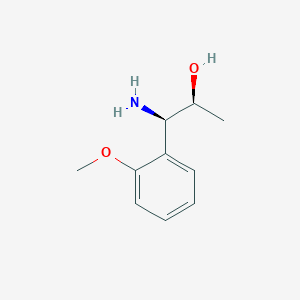
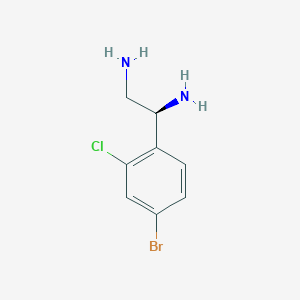
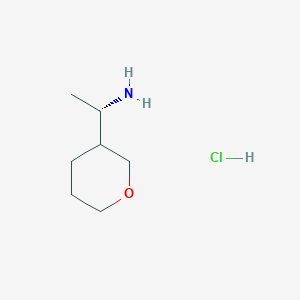
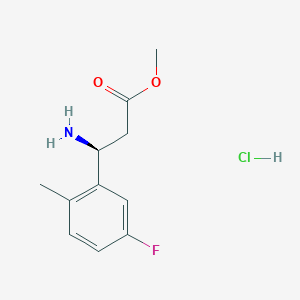
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
